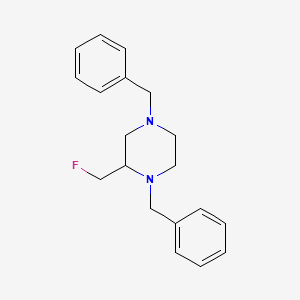
1,4-Dibenzyl-2-(fluoromethyl)piperazine
Katalognummer B8301514
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: SDEMZAXQOIWPPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07820649B2
Procedure details


(1,4-Dibenzylpiperazin-2-yl)methanol (15 g, 50.5 mmol) in DCM (50 mL) was added dropwise to a stirred solution of DAST (7.42 mL, 60.6 mmol) in DCM (150 mL) cooled to −78° C. The reaction mixture was maintained below −30° C. for 24 h before warming to room temperature and stirring for an additional 20 h. The reaction was quenched by the addition of water (100 mL). The organic phase was separated, the aqueous basified with NaOH (aq.) to pH 10 and extracted with DCM (3×75 mL). The combined organics were washed with water (2×100 mL), brine (2×100 mL), dried (Na2SO4) and concentrated under reduced pressure. The resultant oil was purified by chromatography on silica gel with EtOAc:heptane (1:9, v/v) as eluent to afford 1,4-dibenzyl-2-fluoromethylpiperazine (6.0 g, 20.1 mmol, 40%). A biproduct of the reaction was also isolated, 1,4-dibenzyl-6-fluoroperhydro-1,4-diazepine (1.0 g, 3.35 mmol, 7%).




Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH:9]1[CH2:21]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCN(S(F)(F)[F:29])CC>C(Cl)Cl>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH:9]1[CH2:21][F:29])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
7.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)S(F)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for an additional 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was maintained below −30° C. for 24 h
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before warming to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the addition of water (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (3×75 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with water (2×100 mL), brine (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant oil was purified by chromatography on silica gel with EtOAc:heptane (1:9, v/v) as eluent
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CF
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 20.1 mmol | |
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
